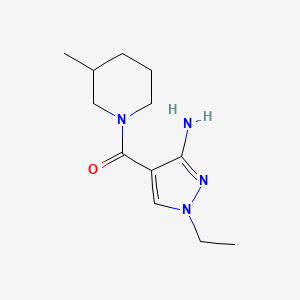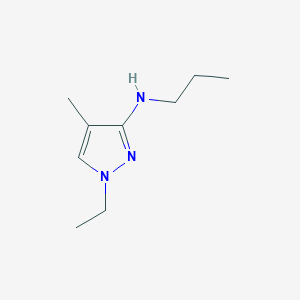
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group, a piperidine ring, and an amine group. The presence of these functional groups makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halide in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of a suitable precursor, such as a 1,5-diamine, under acidic or basic conditions.
Coupling of the Piperidine and Pyrazole Rings: The final step involves the coupling of the piperidine ring with the pyrazole ring through a carbonylation reaction, typically using a coupling reagent such as carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base or acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine: Similar structure with a different substitution pattern on the pyrazole ring.
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-imidazole-3-amine: Similar structure with an imidazole ring instead of a pyrazole ring.
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-carboxylic acid: Similar structure with a carboxylic acid group instead of an amine group.
Uniqueness
1-ethyl-4-(3-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C12H20N4O |
|---|---|
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
(3-amino-1-ethylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H20N4O/c1-3-16-8-10(11(13)14-16)12(17)15-6-4-5-9(2)7-15/h8-9H,3-7H2,1-2H3,(H2,13,14) |
Clé InChI |
MHTBZRAXFQTHKP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=N1)N)C(=O)N2CCCC(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740168.png)

![[(5-Fluorothiophen-2-yl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B11740180.png)

![[(2,5-difluorophenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740208.png)
![rac-{1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride, trans](/img/structure/B11740210.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11740222.png)
![butyl({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740228.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740233.png)
![N-[(3,5-difluorophenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740239.png)

![1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperidin-4-amine](/img/structure/B11740246.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11740258.png)
![4-methyl-1-(propan-2-yl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740259.png)
